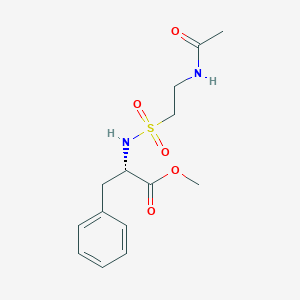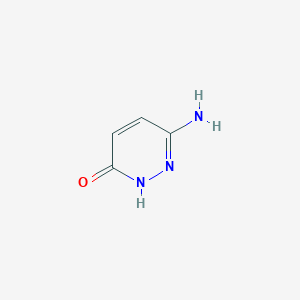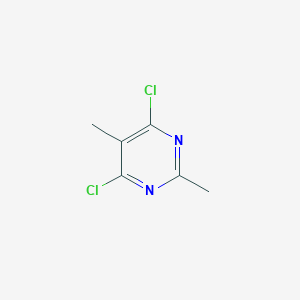
2,6-Dimethyl-1-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-propylpiperazine (DMPP) is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. DMPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
2,6-Dimethyl-1-propylpiperazine acts as an agonist at nAChRs, leading to the activation of these receptors. This activation can lead to a range of physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine. 2,6-Dimethyl-1-propylpiperazine has also been shown to have an allosteric effect on nAChRs, meaning that it can modulate the activity of these receptors in a manner that is distinct from traditional agonists.
Biochemical and Physiological Effects:
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on nAChRs, 2,6-Dimethyl-1-propylpiperazine has been shown to increase the release of acetylcholine in the hippocampus, leading to enhanced cognitive function. 2,6-Dimethyl-1-propylpiperazine has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. These effects make 2,6-Dimethyl-1-propylpiperazine a promising candidate for use in various research applications, including the study of cognitive function and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-1-propylpiperazine has several advantages for use in lab experiments. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. 2,6-Dimethyl-1-propylpiperazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 2,6-Dimethyl-1-propylpiperazine does have some limitations. Its effects can be transient, with the duration of its effects varying depending on the dose used. Additionally, 2,6-Dimethyl-1-propylpiperazine has been shown to have some off-target effects, meaning that it can interact with other receptors in addition to nAChRs.
Zukünftige Richtungen
There are several future directions for research involving 2,6-Dimethyl-1-propylpiperazine. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. 2,6-Dimethyl-1-propylpiperazine's ability to increase the release of acetylcholine in the hippocampus makes it a promising candidate for use in treating cognitive deficits associated with Alzheimer's disease. Another area of interest is 2,6-Dimethyl-1-propylpiperazine's potential as an anxiolytic agent. Further research is needed to determine the optimal dose and duration of treatment for 2,6-Dimethyl-1-propylpiperazine to produce anxiolytic effects. Finally, 2,6-Dimethyl-1-propylpiperazine's ability to modulate nAChRs in a manner that is distinct from traditional agonists makes it a promising candidate for use in developing new drugs that target these receptors.
Conclusion:
In conclusion, 2,6-Dimethyl-1-propylpiperazine is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. 2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. Further research is needed to determine the full potential of 2,6-Dimethyl-1-propylpiperazine as a therapeutic agent for various disorders.
Synthesemethoden
2,6-Dimethyl-1-propylpiperazine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpiperazine with propyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylpiperazine with propyl chloride in the presence of a base and a solvent such as tetrahydrofuran. The yield of 2,6-Dimethyl-1-propylpiperazine can vary depending on the method used, with yields ranging from 50-90%.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a bioactive compound that can modulate nicotinic acetylcholine receptors (nAChRs). 2,6-Dimethyl-1-propylpiperazine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the role of nAChRs in various physiological processes.
Eigenschaften
CAS-Nummer |
135778-76-6 |
|---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
2,6-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
TYTITCUEUIIXNP-UHFFFAOYSA-N |
SMILES |
CCCN1C(CNCC1C)C |
Kanonische SMILES |
CCCN1C(CNCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)






